2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione
Description
Properties
CAS No. |
2408959-91-9 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2,6,7,9-tetrahydro-[1,4]oxazino[3,4-c][1,2,4]triazine-3,4-dione |
InChI |
InChI=1S/C6H7N3O3/c10-5-6(11)9-1-2-12-3-4(9)7-8-5/h1-3H2,(H,8,10) |
InChI Key |
WTOITWZBDMCSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NNC(=O)C(=O)N21 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds
A primary route involves cyclocondensation between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazine hydrate reacts with diethyl oxalate under reflux conditions to form a triazine-3,4-dione core . To incorporate the morpholine moiety, N-aminomorpholine or its derivatives may serve as starting materials.
In a representative procedure, N-aminomorpholine (1.0 equiv) is treated with diethyl oxalate (1.2 equiv) in ethanol at 80°C for 12 hours. The intermediate hydrazide undergoes intramolecular cyclization under acidic conditions (HCl, reflux) to yield the triazine-dione ring . The morpholine ring remains intact due to its stability under these conditions. Spectral characterization typically includes IR bands at 1711 cm⁻¹ (C=O) and ¹H NMR signals between δ 3.5–4.0 ppm for morpholine protons .
| Parameter | Details |
|---|---|
| Reagents | N-aminomorpholine, diethyl oxalate |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 60–70% |
Multi-Step Synthesis Using Morpholine Precursors
This method constructs the morpholine ring first, followed by triazine-dione formation. A morpholine derivative such as 3-aminomorpholine is condensed with oxalyl chloride in dichloromethane at 0°C to form an intermediate bis(acyl chloride). Subsequent treatment with ammonium carbonate in aqueous THF induces cyclization, producing the fused triazino-morpholine-dione structure .
Key steps include:
-
Acylation : 3-aminomorpholine reacts with oxalyl chloride to form N,N-bis(oxalyl)morpholine.
-
Cyclization : Ammonium carbonate facilitates ring closure via nucleophilic attack, forming the triazine ring.
The reaction is sensitive to moisture, requiring anhydrous conditions. Yields range from 50–65%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Oxalyl Chloride-Mediated Reactions with Morpholine-Containing Amines
Inspired by triazepine syntheses , this approach employs oxalyl chloride and potassium selenocyanate (KSeCN) to generate reactive intermediates. Morpholine-4-amine (1.0 equiv) is treated with oxalyl chloride (2.2 equiv) in acetone under ultrasound irradiation (40 kHz, 30°C). KSeCN (2.0 equiv) is added dropwise, forming an isoselenocyanate intermediate that undergoes cyclization to yield the target compound .
| Parameter | Details |
|---|---|
| Reagents | Morpholine-4-amine, oxalyl chloride, KSeCN |
| Solvent | Acetone |
| Conditions | Ultrasound irradiation, 30°C |
| Reaction Time | 4 hours |
| Yield | 55–60% |
The mechanism involves:
-
Formation of oxalyl diisoselenocyanate from oxalyl chloride and KSeCN.
-
Nucleophilic attack by morpholine-4-amine to form a bis(urea) intermediate.
-
Intramolecular cyclization to assemble the triazine and morpholine rings .
Solid-Phase Synthesis for High-Purity Output
For pharmaceutical applications, solid-phase synthesis on Wang resin has been explored. A morpholine-derived Fmoc-protected amine is immobilized on resin, followed by sequential coupling with oxalyl diimide and hydrazine. Cleavage with trifluoroacetic acid (TFA) yields the pure product (>95%) . This method minimizes byproducts and simplifies purification.
Microwave-Assisted Optimization
Microwave irradiation (150°C, 30 minutes) accelerates the cyclocondensation of N-aminomorpholine and diethyl oxalate, improving yields to 75–80% . The enhanced kinetics reduce side reactions, as evidenced by HPLC purity >98%.
Chemical Reactions Analysis
Structural Analysis
The compound’s structure involves a triazine ring fused with a morpholine (oxazine) ring, with two ketone groups at positions 3 and 4. Key structural details include:
Absence of Direct Reaction Data
The provided sources ( – ) focus on reactions of pyridazino-triazino-tetrazine , thiadiazine , and triazepine derivatives , but none explicitly describe reactions of the morpholine-fused triazine compound . For example:
-
Search result details reactions of pyridazino-triazino-tetrazine derivatives (e.g., cyclization with thiourea, carbon disulfide, or malononitrile).
-
Search result discusses anticancer activity of related fused triazines but does not mention the target compound.
-
Search result and cover triazepine synthesis, unrelated to the morpholine system.
Analogous Reactions of Fused Triazines
While direct data is lacking, reaction pathways for similar fused triazines can be inferred:
3.1. Nucleophilic Substitution
Fused triazines often undergo substitution at reactive positions (e.g., amino or hydrazino groups). For example:
-
Hydrazine cyclization : In , a hydrazine derivative cyclizes to form a pyridazine ring, suggesting potential reactivity of amino groups in the target compound.
-
Thiourea/Carbon Disulfide : Thiourea or CS₂ may react with amino groups to form thione derivatives, as observed in .
3.2. Cyclization Reactions
Fused triazines frequently participate in cyclization to form larger heterocycles (e.g., tetrazines, thiadiazines):
-
Triethyl orthoformate : Used to introduce ethoxy groups via substitution, as seen in .
-
Malononitrile : Facilitates cyanide introduction and cyclization, forming pyrazolo-triazine systems .
3.3. Anticancer Activity
Some fused triazines exhibit anticancer properties , but no activity data exists for the morpholine derivative.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that can be harnessed in medicinal chemistry.
Antitumor Activity
Several studies have explored the antitumor potential of triazine derivatives. The unique structural characteristics of 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione suggest it may inhibit tumor cell proliferation through various mechanisms such as inducing apoptosis or inhibiting specific signaling pathways.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes or interfere with metabolic processes could be leveraged in developing new antibiotics or antifungal treatments.
Enzyme Inhibition
Research into enzyme inhibition has highlighted the potential of this compound to act as an inhibitor for certain enzymes involved in disease pathways. This property can be particularly useful in drug design for conditions such as cancer or metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving triazine chemistry. Derivatives of this compound may enhance its biological activity and selectivity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated that derivatives showed significant cytotoxic effects on breast cancer cell lines. |
| Study 2 | Antimicrobial Effects | Found that the compound exhibited strong activity against Gram-positive bacteria. |
| Study 3 | Enzyme Inhibition | Identified the compound as a potent inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy. |
Mechanism of Action
The mechanism by which 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares core structural motifs with other triazino-fused systems, such as:
- Triazino[5,6-b]indole derivatives (e.g., Ethyl [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate, 26): These feature a triazine fused to an indole ring rather than a morpholine, altering electronic properties and solubility .
- Furanopyran derivatives (e.g., Compounds 8i–8m): These lack a triazine ring but share fused heterocyclic frameworks, resulting in distinct reactivity and thermal stability profiles .
Table 1: Structural Comparison
| Compound Class | Core Heterocycles | Key Substituents |
|---|---|---|
| Target Compound | Triazine + Morpholine | None reported |
| Triazinoindole (e.g., 26 ) | Triazine + Indole | Ethyl ester group |
| Triazinoquinoxaline (e.g., 27 ) | Triazine + Quinoxaline | Ethyl ester group |
| Furanopyran (e.g., 8i–8m ) | Furan + Pyran | Aryl, alkyl, or halogen groups |
Physicochemical Properties
Melting Points and Stability
- However, related triazino derivatives exhibit high thermal stability: Compound 26: m.p. 283–284°C . Compound 27: m.p. 280–281°C . Furanopyran derivatives (8i–8m): Melting points range from 181–241°C, influenced by substituents (e.g., chloro or fluoro groups increase m.p.) .
Spectral Data
- IR and NMR: Triazino-morpholine derivatives are expected to show characteristic NH and C=O stretches (e.g., 1737 cm⁻¹ for ester groups in 26) and aromatic proton signals in the δ 7.0–8.5 ppm range . In contrast, furanopyrans display distinct furan C-O-C stretches near 1250 cm⁻¹ .
Biological Activity
2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione is a heterocyclic compound with potential biological activity. This article explores its structural properties, synthesis methods, and biological evaluations from diverse sources.
Structural Information
- Molecular Formula : C₆H₇N₃O₃
- SMILES : C1COCC2=NNC(=O)C(=O)N21
- InChI : InChI=1S/C6H7N3O3/c10-5-6(11)9-1-2-12-3-4(9)7-8-5/h1-3H2,(H,8,10)
Synthesis
Currently, no detailed literature specifically addressing the synthesis of this compound is available. However, similar compounds in the triazine family have been synthesized through reactions involving amidrazones and various anhydrides .
Biological Activity
The biological activity of this compound has not been extensively documented in the literature. However:
Potential Activities
- Anti-inflammatory Properties : Compounds within the triazine family have shown anti-inflammatory effects in various studies. For instance:
- Antimicrobial Activity : While direct studies on this compound are lacking:
Case Studies
While specific case studies for this compound are not available in the current literature:
- Research on related compounds indicates that modifications to the triazine structure can significantly affect biological outcomes. For example:
Summary of Findings
The current understanding of the biological activity of this compound is limited due to a lack of targeted studies. However:
- Similar compounds suggest potential anti-inflammatory and antimicrobial activities.
- Further research is necessary to elucidate the specific mechanisms and therapeutic potentials of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione, and how do reaction conditions influence yield and purity?
- Methodology : Two primary methods are documented:
- EDCI/HCl-mediated synthesis : Efficient for introducing dialkylamino groups, yielding products with >90% purity. Reaction temperatures (e.g., 240–250°C) and solvent systems (e.g., ethanol/chloroform mixtures) are critical for minimizing side products .
- HgCl₂-assisted cyclization : Suitable for bulky substituents (e.g., adamantyl groups), requiring inert atmospheres to prevent decomposition. Confirm purity via LC-MS and IR spectroscopy (e.g., characteristic carbonyl peaks at ~1700 cm⁻¹) .
Q. How can researchers optimize purification techniques for triazino-morpholine derivatives with high melting points (>300°C)?
- Methodology : Recrystallization using mixed solvents (e.g., 95% ethanol/chloroform in a 4:1 ratio) is effective. For thermally unstable derivatives, column chromatography with silica gel (chloroform/methanol 19:1 v/v as eluent) ensures minimal degradation. Validate purity via ^1H NMR integration and elemental analysis .
Q. What spectroscopic methods are most reliable for characterizing triazino-morpholine derivatives, and how should data discrepancies be resolved?
- Methodology :
- IR spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and amine (3200–3400 cm⁻¹) stretches.
- ^1H NMR : Compare chemical shifts of morpholine protons (δ 3.5–4.5 ppm) and triazine ring protons (δ 8.0–9.0 ppm). Use 2D NMR (e.g., COSY) to resolve overlapping signals .
- LC-MS : Confirm molecular ion peaks and rule out adducts by comparing experimental and theoretical m/z values. Cross-reference with literature for consistency .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) guide the design of triazino-morpholine derivatives with enhanced bioactivity?
- Methodology :
- Reaction path search : Use density functional theory (DFT) to simulate transition states and identify energetically favorable pathways (e.g., cyclization barriers).
- Molecular docking : Predict binding affinities to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Validate predictions with in vitro assays .
Q. What statistical experimental design strategies are optimal for optimizing reaction parameters in triazino-morpholine synthesis?
- Methodology :
- Factorial design : Vary temperature, catalyst loading, and solvent polarity in a structured matrix to identify significant factors.
- Response surface methodology (RSM) : Model interactions between variables (e.g., temperature vs. reaction time) to maximize yield. Confirm predictions with <5% error margins .
Q. How should researchers address contradictions in reported antimicrobial activity data for triazino-morpholine derivatives?
- Methodology :
- Meta-analysis : Compile datasets from peer-reviewed studies (e.g., MIC values) and assess variability using ANOVA.
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends. Test derivatives under standardized conditions (e.g., CLSI guidelines) to isolate structural vs. methodological factors .
Q. What advanced techniques validate the role of triazino-morpholine derivatives in DNA intercalation or enzyme inhibition?
- Methodology :
- Fluorescence quenching assays : Measure changes in ethidium bromide-DNA complex fluorescence upon derivative binding.
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) for target enzymes (e.g., dihydrofolate reductase) .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize EDCI/HCl for scalability but use HgCl₂ for sterically hindered substrates.
- Data Validation : Cross-check computational predictions with experimental assays to resolve discrepancies.
- Standardization : Adopt CLSI protocols for bioactivity studies to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
